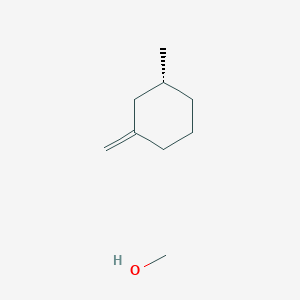
3-Bromo-4-(bromomethyl)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(bromomethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones It is characterized by the presence of two bromine atoms attached to the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)-2(5H)-furanone typically involves the bromination of 4-methyl-2(5H)-furanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced reaction techniques can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(bromomethyl)-2(5H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms with altered chemical properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized furanones, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-(bromomethyl)-2(5H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-methoxyphenyl mesylate
Uniqueness
3-Bromo-4-(bromomethyl)-2(5H)-furanone is unique due to its specific bromination pattern and the presence of the furanone ring This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
199536-62-4 |
|---|---|
Molecular Formula |
C5H4Br2O2 |
Molecular Weight |
255.89 g/mol |
IUPAC Name |
4-bromo-3-(bromomethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H4Br2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 |
InChI Key |
QDJFFEOYBDSZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


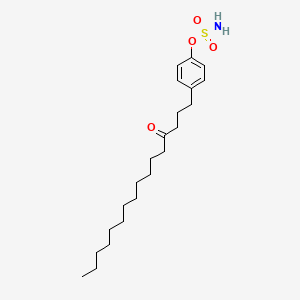
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

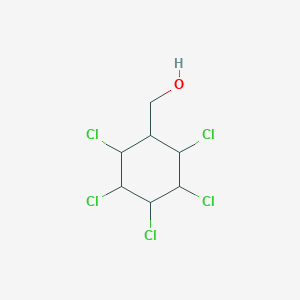
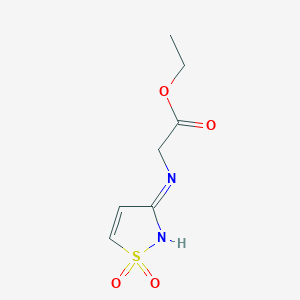
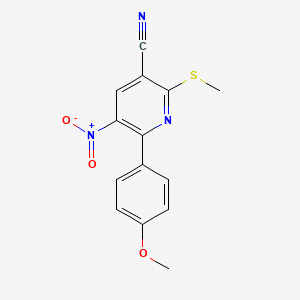

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
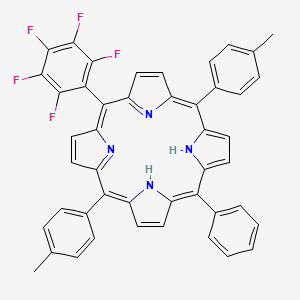
![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
